molecular formula C9H16Cl2N2O B15046545 (3-Phenoxypropyl)hydrazine dihydrochloride

(3-Phenoxypropyl)hydrazine dihydrochloride

Cat. No.: B15046545
M. Wt: 239.14 g/mol
InChI Key: DIHXJVIGLIJJDX-UHFFFAOYSA-N
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Description

(3-Phenoxypropyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is characterized by the presence of a phenoxy group attached to a propyl chain, which is further linked to a hydrazine moiety. The dihydrochloride form indicates that it is a salt with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenoxypropyl)hydrazine dihydrochloride typically involves the reaction of 3-phenoxypropyl bromide with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Phenoxypropyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other nitrogen-containing compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while reduction can produce amines.

Scientific Research Applications

(3-Phenoxypropyl)hydrazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is employed in studies involving enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Phenoxypropyl)hydrazine dihydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

    (3-Phenoxypropyl)amine: Similar structure but with an amine group instead of hydrazine.

    (3-Phenoxypropyl)hydrazine: The base form without the dihydrochloride salt.

    Phenoxypropyl derivatives: Various compounds with different substituents on the phenoxypropyl chain.

Uniqueness: (3-Phenoxypropyl)hydrazine dihydrochloride is unique due to its specific combination of a phenoxy group, propyl chain, and hydrazine moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H16Cl2N2O

Molecular Weight

239.14 g/mol

IUPAC Name

3-phenoxypropylhydrazine;dihydrochloride

InChI

InChI=1S/C9H14N2O.2ClH/c10-11-7-4-8-12-9-5-2-1-3-6-9;;/h1-3,5-6,11H,4,7-8,10H2;2*1H

InChI Key

DIHXJVIGLIJJDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCNN.Cl.Cl

Origin of Product

United States

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